2-Nitro-2-phenyldiazenylpropane-1,3-diol

Description

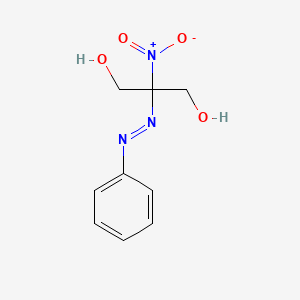

Structure

2D Structure

3D Structure

Properties

CAS No. |

90559-65-2 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

2-nitro-2-phenyldiazenylpropane-1,3-diol |

InChI |

InChI=1S/C9H11N3O4/c13-6-9(7-14,12(15)16)11-10-8-4-2-1-3-5-8/h1-5,13-14H,6-7H2 |

InChI Key |

LNKDGDXQTGSTRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(CO)(CO)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry for 2 Nitro 2 Phenyldiazenylpropane 1,3 Diol

Exploration of Classical and Contemporary Synthesis Routes for the Compound

The construction of 2-Nitro-2-phenyldiazenylpropane-1,3-diol can be approached by considering the formation of its key functional groups: the C2-nitro group, the phenyldiazenyl group, and the propane-1,3-diol backbone. Both classical and modern organic synthesis techniques offer plausible pathways.

Strategies for the Introduction of the Nitro Moiety at the C2 Position

A primary challenge in the synthesis of the target compound is the introduction of a nitro group at a sterically hindered tertiary carbon atom.

One of the most effective methods for creating a 2-nitro-2-aryl-1,3-propanediol structure is the Henry (or nitroaldol) reaction . wikipedia.orgresearchgate.net This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org For the target molecule, a plausible precursor would be (nitromethyl)benzene (B1293519). The reaction of (nitromethyl)benzene with two equivalents of formaldehyde (B43269) would yield 2-nitro-2-phenyl-1,3-propanediol. google.comgoogle.com This intermediate is a known compound and its synthesis has been documented. google.com

The reaction proceeds via the deprotonation of the α-carbon of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the formaldehyde molecules. youtube.com

| Reactant 1 | Reactant 2 | Base Catalyst | Product | Reference |

| (Nitromethyl)benzene | Formaldehyde (2 eq.) | Sodium Carbonate | 2-Nitro-2-phenyl-1,3-propanediol | google.com |

Another potential, though less direct, strategy involves the oxidation of a tertiary amine . The corresponding 2-amino-2-phenylpropane-1,3-diol (B3053527) could theoretically be oxidized to the desired nitro compound. However, the oxidation of tertiary amines to nitro compounds can be challenging and may result in low yields or side products.

Methods for Phenyldiazenyl Group Construction and Attachment

The phenyldiazenyl (azo) group can be introduced through several established methods. A common approach for the synthesis of aromatic azo compounds is azo coupling , which involves the reaction of a diazonium salt with an electron-rich aromatic compound. wikipedia.orgnih.gov However, for an aliphatic azo compound like the target molecule, this method is not directly applicable for the C-N=N-Ph bond formation.

A more plausible route would involve the oxidation of a corresponding hydrazine (B178648) derivative . For instance, a precursor such as 2-(2-phenylhydrazinyl)-2-nitropropane-1,3-diol could be oxidized to the phenyldiazenyl compound. Various oxidizing agents can be employed for this transformation.

Alternatively, the synthesis of aliphatic azo compounds can be achieved through the condensation of a nitroso compound with an amine . nih.gov This would require the synthesis of a 2-nitroso-2-phenylpropane-1,3-diol intermediate, which would then be reacted with aniline (B41778).

Stereoselective Diol Formation Approaches

The propane-1,3-diol moiety can be constructed with stereocontrol, which would be crucial if chiral variants of the target molecule were desired. A common strategy for stereoselective diol synthesis is the dihydroxylation of an alkene .

For instance, a precursor like 2-nitro-2-phenyldiazenylprop-1-ene could undergo syn-dihydroxylation using reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgjove.com This would result in a diol with a specific syn stereochemistry. Asymmetric dihydroxylation methods, employing chiral ligands with the osmium tetroxide catalyst, could potentially yield enantiomerically enriched products. organicreactions.org

Conversely, anti-dihydroxylation can be achieved through a two-step process: epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.orgchemistrysteps.com This would yield a diol with anti stereochemistry.

| Alkene Precursor | Reagent | Stereochemistry | Product | Reference(s) |

| 2-nitro-2-phenyldiazenylprop-1-ene | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Syn | This compound | libretexts.orgjove.com |

| 2-nitro-2-phenyldiazenylprop-1-ene | 1. m-CPBA 2. H₃O⁺ | Anti | This compound | libretexts.orgchemistrysteps.com |

Sequential vs. Convergent Synthesis Protocols

The synthesis of this compound can be envisioned through either a sequential or a convergent approach.

A sequential synthesis would involve the step-by-step construction of the molecule, introducing one functional group at a time onto a central propane (B168953) backbone. For example, one could start with a simple propane derivative and sequentially introduce the phenyl group, the nitro group, the diazenyl group, and finally the two hydroxyl groups. While straightforward in concept, this approach can lead to long reaction sequences and potential issues with functional group compatibility at each step.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of novel and sustainable methods that are more efficient, safer, and environmentally friendly.

Catalytic Transformations in the Synthesis of the Compound

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste.

For the introduction of the nitro group, recent advances have focused on catalytic C-H nitration . While this is more established for aromatic systems, research into the catalytic nitration of alkanes is an active area. libretexts.orgdiva-portal.org

In the context of C-N bond formation, organophosphorus-catalyzed reductive coupling of nitroalkanes with arylboronic acids has emerged as a powerful method for synthesizing N-arylamines. organic-chemistry.org Adapting such a methodology could provide a novel route to a precursor of the target molecule.

For the synthesis of the azo moiety, catalytic oxidation of hydrazines offers a greener alternative to traditional stoichiometric oxidants. Furthermore, sustainable methods for azo dye synthesis, such as using magnetic solid acid catalysts or microwave-assisted synthesis, have been developed and could potentially be adapted. rsc.orgnih.govlongdom.org

| Reaction Step | Catalytic Method | Potential Advantage |

| C-N Bond Formation | Photoredox-Nickel Dual Catalysis for C-Alkylation of Nitroalkanes | Access to sterically hindered nitroalkanes under mild conditions. nih.govorganic-chemistry.orgresearchgate.net |

| Azo Group Formation | Dinickel complex catalyzed dimerization of aryl azides | High yields for sterically hindered azoarenes. organic-chemistry.org |

| Azo Group Formation | Microwave-assisted coupling of nitroarenes with anilines | Rapid, sustainable, and catalyst-free synthesis of azo compounds. nih.gov |

By leveraging these advanced synthetic strategies, it is conceivable to develop a more efficient and sustainable synthesis of this compound and its derivatives.

Application of Green Chemistry Principles in Reaction Design

The synthesis of diazo compounds and nitroalkanes has traditionally involved reagents and conditions that are environmentally taxing. Modern synthetic design increasingly incorporates the principles of green chemistry to mitigate these impacts.

In diazotization, conventional methods often rely on corrosive mineral acids like H₂SO₄ and HCl. digitellinc.com A greener alternative involves replacing these with biodegradable and non-toxic options such as alginic acid, a polysaccharide derived from brown algae. digitellinc.com This approach has been successfully applied to the diazotization of various aromatic amines, followed by coupling reactions, with many of these reactions proceeding efficiently at room temperature. digitellinc.com Another sustainable strategy involves the use of reusable, non-corrosive solid catalysts like clays, which can exhibit bifunctional catalytic properties for both diazotization and the subsequent diazo coupling, completely avoiding the need for acids, alkalis, and toxic organic solvents. daneshyari.comresearchgate.net Furthermore, the "waste to value" philosophy is being applied by utilizing waste NO₂ gas from other industrial nitration processes as a reagent for diazotization, a method that can offer competitive or even superior yields compared to traditional procedures. chemistryviews.org

For the synthesis of the nitroalkane portion, green principles focus on minimizing hazardous solvents and reagents. The Henry (nitroaldol) reaction, crucial for forming the carbon skeleton, can be performed under solvent-free conditions using microwave irradiation to accelerate the reaction and improve yields. lookchem.com The use of aqueous media for the synthesis of primary nitroalkanes from alkyl halides represents another significant green advancement, offering advantages like easier workup, better yields, and shorter reaction times compared to standard procedures that use toxic solvents like DMF or DMSO. acs.orgresearchgate.net

Electrochemical methods also present a sustainable pathway for creating the diazenyl (azo) linkage. The anodic oxidation of N,N'-disubstituted sulfamides, which are themselves prepared via solvent-free Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, provides a route to diazenes that obviates the need for harsh chlorinating reagents. acs.orgorganic-chemistry.orgnih.gov This electrochemical approach is applicable to a variety of diazenes, including dialkyl, diaryl, and mixed alkyl-aryl types. acs.org

Solvent-Free and Alternative Media Syntheses

Eliminating volatile organic solvents is a key goal in modern chemical synthesis to reduce environmental impact and process hazards. Significant progress has been made in developing solvent-free protocols and employing alternative, benign media for reactions relevant to the synthesis of this compound.

The Henry reaction, a critical step in forming the nitropropanediol backbone, has been effectively adapted to solvent-free conditions (SolFC). One approach utilizes a polystyrene-supported base catalyst (PS-BEMP), which promotes the addition of nitroalkanes to aldehydes in good yields and with short reaction times. tandfonline.comresearchgate.net This heterogeneous catalysis method simplifies product purification and minimizes waste. tandfonline.com Another solvent-free method for the Henry reaction involves a dual catalytic system of a mineral base (e.g., KOH) and a surfactant (e.g., Triton-X or PEG), which facilitates the condensation of nitroalkanes and aldehydes under homogeneous conditions without a bulk solvent. acs.org Microwave-assisted Henry reactions also represent a powerful solvent-free technique, capable of rapidly producing nitroalcohols in high yields from a range of carbonyl compounds and nitromethane (B149229). lookchem.com

For the introduction of the nitro group, syntheses in alternative media are well-documented. An eco-friendly procedure for converting primary alkyl halides to nitroalkanes uses water as the reaction medium. acs.org This aqueous method proceeds in satisfactory to good yields and minimizes the formation of undesired alkyl nitrite (B80452) byproducts. acs.orgresearchgate.netwiley-vch.de

The formation of the diazenyl group can also be achieved in greener media. Diazotization-iodination reactions, for instance, have been performed in a CO₂/H₂O solvent system, which provides a weakly acidic environment suitable for the transformation while avoiding strong, corrosive acids. researchgate.net Clay catalysts have been employed to facilitate diazotization and coupling reactions, entirely avoiding organic solvents. daneshyari.com These methods highlight a clear trend towards eliminating traditional organic solvents in favor of more sustainable and safer synthetic protocols.

Precursor Compound Chemistry and Transformations

The synthesis of the target molecule hinges on the preparation and reaction of its key precursors: a nitropropanediol intermediate and a phenyl-substituted diazenyl source.

Synthesis of Nitropropanediol Intermediates

The core structure of 2-nitro-2-phenylpropane-1,3-diol (B1295835) is assembled via a nitroaldol (Henry) reaction. wikipedia.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. wikipedia.org

In the context of 2-nitro-2-phenylpropane-1,3-diol, the synthesis typically involves the reaction of phenylnitromethane with two equivalents of formaldehyde. The reaction begins with the deprotonation of phenylnitromethane at the alpha-carbon by a base, creating a nucleophilic nitronate. This nitronate then attacks the electrophilic carbonyl carbon of formaldehyde. This process is repeated with a second molecule of formaldehyde to yield the final 2-nitro-2-phenylpropane-1,3-diol.

A related and widely produced compound, 2-bromo-2-nitro-1,3-propanediol (Bronopol), is synthesized through a similar pathway, starting with the bishydroxymethylation of nitromethane with formaldehyde in a basic medium to form a 2-nitropropane-1,3-diol salt. google.com This intermediate is then brominated to yield the final product. vaibhavfinechem.com This established industrial process underscores the viability of the Henry reaction for producing substituted nitrodiols.

The efficiency and selectivity of the Henry reaction can be influenced by various factors, including the choice of base, solvent, and reaction temperature. wikipedia.org As all steps are reversible, careful control of conditions is necessary to maximize the yield of the desired β-nitro alcohol. wikipedia.org

Table 1: Key Parameters in the Synthesis of Nitropropanediol Intermediates via the Henry Reaction

Derivatization of Phenylhydrazine (B124118) and Related Diazenyl Precursors

The phenyldiazenyl moiety (C₆H₅-N=N-) is typically introduced via one of several established routes, often starting from phenylhydrazine or aniline derivatives.

Oxidation of Hydrazines: Phenylhydrazine (C₆H₅NHNH₂) can be oxidized to form the corresponding diazene. Various oxidizing agents have been employed for the conversion of hydrazo compounds to their azo counterparts, including N-bromosuccinimide/pyridine, halogens, and metal salts. thieme-connect.com

Diazotization-Coupling: A more common and versatile method begins with the diazotization of aniline (or a substituted aniline) to form a phenyldiazonium salt. This is typically achieved by treating the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. digitellinc.com The resulting diazonium salt is a reactive intermediate that can then be coupled with a suitable nucleophile.

Palladium-Catalyzed Cross-Coupling: Modern methods offer more precise control for constructing unsymmetrical azoarenes. Palladium-catalyzed cross-coupling reactions have been developed that directly form the C(sp²)-N(sp²) bond. acs.org These reactions can employ silylated diazenes as diazenyl anion equivalents, which couple with (hetero)aryl halides or triflates. acs.orgresearchgate.netnih.gov This approach provides excellent functional group tolerance and allows for the synthesis of complex azo compounds that might be difficult to access through traditional methods. nih.gov

Electrochemical Synthesis: As mentioned previously, electrochemical oxidation of sulfamides derived from primary amines offers a sustainable and modern route to diazenes. acs.orgorganic-chemistry.org

For analytical purposes, phenylhydrazines are often derivatized to improve detection. Pre-column derivatization with reagents like 4-nitrobenzaldehyde (B150856) converts phenylhydrazines into hydrazones, which have distinct spectrophotometric properties, aiding in their quantification. rsc.orgresearchgate.net

Functionalization of Diol Precursors

The 1,3-propanediol (B51772) unit possesses two primary hydroxyl groups, which are versatile functional handles for subsequent chemical modifications. The reactivity of these hydroxyl groups is typical of primary alcohols. chemicalbook.com

Key functionalization reactions include:

Esterification: The diol can be condensed with carboxylic acids or their more reactive derivatives (like acid chlorides or anhydrides) to form mono- or di-esters. These reactions are fundamental in polymer chemistry, for example, in the synthesis of polyesters like polytrimethylene terephthalate (B1205515) (PTT) from 1,3-propanediol. frontiersin.org

Formation of Urethanes: Reaction with isocyanates yields carbamates (urethanes), another important transformation in the production of polyurethanes. chemicalbook.com

Etherification: The hydroxyl groups can be converted into ethers through reactions such as the Williamson ether synthesis.

Oxidation: Selective oxidation of one or both primary alcohols can yield hydroxyaldehydes, hydroxycarboxylic acids, or dicarboxylic acids, depending on the reagents and conditions used.

Hydrogenolysis: Under certain catalytic conditions, a hydroxyl group can be removed and replaced with hydrogen in a process known as hydrogenolysis. This is a key reaction in the conversion of glycerol (B35011) (a 1,2,3-propanetriol) to 1,2-propanediol and 1,3-propanediol. frontiersin.orgmdpi.com

These functionalization strategies allow the properties of the diol precursor to be tailored for specific applications, either before or after the introduction of the phenyldiazenyl group.

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 2 Phenyldiazenylpropane 1,3 Diol

Reaction Pathways Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations. Its strong electron-withdrawing character is a dominant factor in the reactivity of the molecule.

Nitronate Anion Chemistry and Tautomerism

Similar to other nitroalkanes, 2-Nitro-2-phenyldiazenylpropane-1,3-diol is expected to exhibit tautomerism in the presence of a base. wikipedia.org The carbon atom alpha to the nitro group, while tertiary in this specific molecule, is acidic enough to be deprotonated, leading to the formation of a nitronate anion (also known as an aci-nitro or azinate). wikipedia.org This equilibrium is a fundamental aspect of nitro compound chemistry.

The formation of the nitronate anion is a key step in several reactions. For instance, it is the intermediate in the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.org While the tertiary nature of the nitro-bearing carbon in this compound would prevent a typical Henry reaction, the principle of nitronate formation remains relevant for other potential transformations. The stability and reactivity of this nitronate intermediate would be influenced by the electronic effects of the phenyl and diazenyl groups.

The equilibrium between the nitro compound and its nitronate tautomer is pH-dependent. Under physiological conditions, secondary nitroalkanes like 2-nitropropane (B154153) exist in equilibrium with their corresponding nitronates. nih.gov It is plausible that this compound would behave similarly, with the position of the equilibrium being sensitive to the pH of the medium.

| Aspect of Nitronate Chemistry | Expected Behavior for this compound | Governing Principles |

|---|---|---|

| Tautomerism | Expected to form a nitronate anion in the presence of a base. | Acidity of the α-carbon to the nitro group. wikipedia.org |

| Intermediate Formation | The nitronate is a probable intermediate in various potential reactions. | Role of nitronates in reactions like the Henry and Nef reactions. wikipedia.org |

| pH Dependence | The equilibrium between the nitro form and the nitronate form is expected to be pH-dependent. | General behavior of nitroalkanes in aqueous media. nih.gov |

Reductive Transformations of the Nitro Functionality

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, with the final product depending on the reducing agent and reaction conditions. wikiwand.comthieme-connect.de Common reduction products include nitroso, hydroxylamino, and amino groups. thieme-connect.de

For aromatic nitro compounds, catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon is a widely used method for their reduction to anilines. wikiwand.com Similarly, metals in acidic media, such as iron or tin(II) chloride, are effective for this transformation. wikiwand.com It is anticipated that the nitro group in this compound could be selectively reduced to an amino group under similar conditions, yielding 2-amino-2-phenyldiazenylpropane-1,3-diol. However, the presence of the azo group, which is also susceptible to reduction, presents a challenge for selectivity.

The reduction of compounds containing both nitro and azo groups can be complex. Enzymatic systems, for example, have been shown to catalyze the reduction of both functionalities. nih.gov In chemical synthesis, careful selection of reagents is crucial to achieve selective reduction. For instance, certain metal hydrides may preferentially reduce the nitro group to an azo compound if two nitroarenes are coupled, while excess zinc can reduce the azo group further to a hydrazine (B178648). wikiwand.comorganic-chemistry.org

| Reducing Agent/System | Potential Product from this compound | Comments |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2-Amino-2-phenyldiazenylpropane-1,3-diol | Potential for concurrent reduction of the azo linkage. |

| Metals in Acid (e.g., Fe/HCl) | 2-Amino-2-phenyldiazenylpropane-1,3-diol | A classic method for nitro group reduction. wikiwand.com |

| NADPH-cytochrome P-450 reductase system | Reduced nitro and/or azo groups | Demonstrates enzymatic reduction pathways. nih.gov |

| Zinc metal | Potential for reduction of both nitro and azo groups | Excess zinc can lead to hydrazine formation from the azo group. wikiwand.com |

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

The nitro group is a strong electron-withdrawing group, and when attached to an aromatic ring, it can activate the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This reaction typically requires a leaving group, such as a halide, on the ring, and the nitro group must be positioned ortho or para to this leaving group to effectively stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com

In the case of this compound, the nitro group is not directly attached to the phenyl ring. Therefore, it does not directly activate the phenyl ring to SNAr in the classical sense. However, the diazenyl linkage can transmit the electron-withdrawing effect of the entire 2-nitro-propane-1,3-diol substituent to the phenyl ring. If there were a suitable leaving group on the phenyl ring, particularly at the ortho or para position relative to the azo linkage, the molecule could potentially undergo nucleophilic aromatic substitution. The rate and feasibility of such a reaction would depend on the combined electronic influence of the azo group and the nitro-bearing substituent.

It has been shown that in some systems, a nitro group can itself be displaced by a nucleophile, although this is less common. nih.govrsc.org More typically, the nitro group facilitates the displacement of another leaving group. libretexts.org

Reactivity Profile of the Diazenyl Linkage

The diazenyl (azo) group is the central chromophore in this molecule and possesses a rich redox and photochemical reactivity.

Redox Chemistry of the Azo Group

The azo group (–N=N–) is electrochemically active and can undergo reversible redox reactions. wpmucdn.com This property has led to the investigation of azo compounds as electrode materials in batteries. wpmucdn.com The reduction of the azo group typically proceeds in a two-electron, two-proton process to form a hydrazo derivative (–NH–NH–). acs.org Azobenzene (B91143), the parent aromatic azo compound, has been extensively studied in this regard. acs.org

The azo linkage in this compound is expected to be reducible. Reagents that reduce azobenzenes to hydrazobenzenes include sodium dithionite (B78146) and various catalytic transfer hydrogenation systems. organic-chemistry.org The reversibility of this redox process is a key feature of many azo compounds. acs.org Oxidation of the azo group to an azoxy group (–N=N+(O–)–) is also a known transformation for azobenzene. wikipedia.org

The redox potential of the azo group in this compound would be influenced by the electronic nature of its substituents. The electron-withdrawing nitro group on one side and the phenyl group on the other would modulate the electron density of the N=N double bond and thus its susceptibility to oxidation and reduction.

Photochemical and Thermal Isomerization Mechanisms of the Diazenyl Group

A hallmark of azobenzene and its derivatives is their ability to undergo reversible photoisomerization between the more stable trans (E) isomer and the less stable cis (Z) isomer. rsc.orgresearchgate.net This process is typically initiated by irradiating the molecule with light of a specific wavelength. The trans to cis isomerization often occurs upon UV light irradiation, while the reverse cis to trans isomerization can be triggered by visible light or can occur thermally in the dark. rsc.orgresearchgate.net

This photoisomerization leads to a significant change in molecular geometry, as the distance between the two carbon atoms attached to the azo group decreases from about 9.0 Å in the trans form to 5.5 Å in the cis form for azobenzene. researchgate.net The isomerization mechanism can proceed through either a rotation or an inversion pathway, and the preferred route can be influenced by the substituents on the aromatic rings and the polarity of the solvent. researchgate.net

For this compound, it is highly probable that it would exhibit similar photochromic behavior. The presence of the nitro group would classify it as a "pseudo-stilbene" type azobenzene, which often exhibits a significant overlap in the absorption spectra of the E and Z isomers. researchgate.net This can affect the efficiency of the photoisomerization process. The thermal relaxation from the cis to the trans isomer is also a key characteristic, and the rate of this process is sensitive to the electronic properties of the substituents. nih.govchemrxiv.org

| Isomerization Process | Typical Stimulus | Expected Outcome for this compound |

|---|---|---|

| trans → cis | UV light | Conversion to the less stable cis isomer. rsc.orgresearchgate.net |

| cis → trans | Visible light or heat | Reversion to the thermodynamically more stable trans isomer. rsc.orgresearchgate.net |

Cleavage and Coupling Reactions Involving the Azo Moiety

The azo group is the chromophore of the molecule and a site of significant chemical reactivity. Its reactions typically involve either cleavage of the nitrogen-nitrogen double bond or coupling reactions where the azo linkage is formed.

Cleavage Reactions: The N=N double bond can be cleaved under various conditions, most commonly through reduction. Reductive cleavage of aromatic azo compounds is a well-known reaction that leads to the formation of two primary amines. For this compound, this reaction would be expected to yield aniline (B41778) and 2-amino-2-nitropropane-1,3-diol. A variety of reducing agents can accomplish this transformation, including:

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel is a standard method for reducing azo compounds.

Chemical Reducing Agents: Reagents like sodium dithionite (Na2S2O4), stannous chloride (SnCl2) in acidic media, or zinc dust in acetic acid are also effective.

Oxidative cleavage of the azo bond is also possible, though less common. Strong oxidizing agents can break the N=N bond to yield nitro compounds or other oxidation products.

Coupling Reactions: The synthesis of azo compounds typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. While this compound is the product of such a reaction, it is not expected to undergo further standard azo coupling reactions as the aromatic ring is already substituted with the azo group.

Transformations of the Diol Functionality

The propane-1,3-diol portion of the molecule offers a rich landscape for chemical modifications, primarily centered around the reactivity of the two hydroxyl (-OH) groups.

Esterification and Etherification Reactions

The hydroxyl groups of the diol can readily undergo esterification and etherification.

Esterification: In the presence of an acid catalyst or a coupling agent, the diol can react with carboxylic acids, acid chlorides, or acid anhydrides to form mono- or di-esters. The reaction conditions can often be controlled to favor the formation of one over the other.

| Reactant | Product |

| Acetic Anhydride | 2-Nitro-2-phenyldiazenylpropane-1,3-diyl diacetate |

| Benzoyl Chloride | 2-Nitro-2-phenyldiazenylpropane-1,3-diyl dibenzoate |

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the diol is first deprotonated with a strong base to form a dialkoxide, which then reacts with an alkyl halide.

| Reactant | Product |

| Methyl Iodide (in the presence of a base) | 1,3-Dimethoxy-2-nitro-2-phenyldiazenylpropane |

| Benzyl (B1604629) Bromide (in the presence of a base) | 1,3-Bis(benzyloxy)-2-nitro-2-phenyldiazenylpropane |

Oxidation and Reduction Pathways of Hydroxyl Groups

The primary hydroxyl groups of the diol can be oxidized to aldehydes or carboxylic acids, depending on the oxidant and reaction conditions.

Oxidation: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to oxidize the diol to the corresponding dialdehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the dicarboxylic acid. It is important to note that the azo group may also be sensitive to strong oxidizing conditions.

Reduction: The hydroxyl groups are already in a reduced state and cannot be further reduced.

Cyclization and Condensation Reactions

The 1,3-diol arrangement allows for the formation of cyclic structures.

Acetal and Ketal Formation: The diol can react with aldehydes or ketones in the presence of an acid catalyst to form six-membered cyclic acetals or ketals. This reaction is often used as a protecting group strategy for diols.

| Reactant | Product |

| Acetone | 2,2-Dimethyl-5-nitro-5-(phenyldiazenyl)-1,3-dioxane |

| Benzaldehyde | 2-Phenyl-5-nitro-5-(phenyldiazenyl)-1,3-dioxane |

Condensation Reactions: The diol can participate in condensation polymerization reactions with difunctional molecules like diacids or diisocyanates to form polyesters and polyurethanes, respectively.

Comprehensive Mechanistic Elucidation of Key Reactions

While specific mechanistic studies for this compound are not available, the mechanisms of its key reactions can be inferred from established organic chemistry principles.

Kinetic Studies and Rate Determining Steps

Kinetic studies provide insight into the reaction mechanism by identifying the rate-determining step.

Azo Reduction: For reductive cleavage of the azo bond, the rate of reaction would likely depend on the concentration of both the azo compound and the reducing agent. In catalytic hydrogenation, the rate-determining step could be the adsorption of the azo compound onto the catalyst surface or the subsequent hydrogen transfer.

Esterification: In acid-catalyzed esterification, the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. The rate would be influenced by the steric hindrance around the hydroxyl groups and the electronic nature of the carboxylic acid.

Further experimental studies would be necessary to determine the precise kinetics and mechanisms for the reactions of this compound.

Intermediate Characterization and Trapping Experiments

There is no available information in peer-reviewed journals or patents detailing the characterization of intermediates in reactions involving this compound. Similarly, no reports of trapping experiments designed to capture and identify transient species formed during its potential transformations have been published. Research in this area would be essential to understand the pathways through which this molecule might react, such as through radical or ionic intermediates.

Computational Mechanistic Predictions

A thorough search of computational chemistry literature and databases yielded no studies on the mechanistic predictions for this compound. Computational investigations, such as those using Density Functional Theory (DFT), would be invaluable for predicting reaction pathways, transition states, and the stability of potential intermediates. At present, no such theoretical data for this specific compound are available to the scientific community.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitro 2 Phenyldiazenylpropane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Nitro-2-phenyldiazenylpropane-1,3-diol, providing detailed information about the connectivity and spatial arrangement of atoms.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be crucial for establishing the proton-proton coupling network within the molecule, confirming the connectivity between the methylene (B1212753) and hydroxyl protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be employed to unambiguously assign the ¹H and ¹³C resonances. Specifically, HMBC would be vital in confirming the attachment of the phenyl, nitro, and phenyldiazenyl groups to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide through-space correlations between protons, offering insights into the preferred conformation of the molecule, particularly the relative orientation of the phenyl ring and the propane-1,3-diol backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.0 - 8.0 | 125.0 - 150.0 |

| -CH₂- | 3.5 - 4.5 | 60.0 - 70.0 |

| -OH | Variable (broad) | - |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. nih.gov For this compound, DNMR could be employed to study the restricted rotation around several key single bonds, such as the C-N bond of the nitro group, the C-N bond of the diazenyl group, and the C-C bond between the phenyl ring and the propanediol (B1597323) backbone.

By monitoring the NMR line shapes as a function of temperature, it is possible to determine the energy barriers for these rotational processes. montana.edu For instance, at low temperatures, the rotation around a particular bond might be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. nih.gov From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov Such studies would provide valuable information on the conformational flexibility and stability of this compound. While specific experimental values are not available for the target molecule, studies on similar systems have determined rotational barriers in the range of 12-80 kJ/mol. montana.edu

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

The IR spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its various functional groups. The hydroxyl (-OH) groups will exhibit a broad stretching vibration band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding.

The nitro (NO₂) group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ range when attached to an aromatic system. orgchemboulder.com The azo (-N=N-) functional group typically shows a stretching vibration of weak to medium intensity in the 1400-1450 cm⁻¹ region. scienceworldjournal.org The presence of a phenyl group will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A detailed analysis of the IR spectrum of the closely related compound, 2-Nitro-2-phenyl-propane-1,3-diol, provides a strong basis for these assignments. dntb.gov.ua

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Phenyl (C-H) | C-H Stretch | 3000 - 3100 |

| Phenyl (C=C) | C=C Stretch | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric N-O Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric N-O Stretch | 1360 - 1290 |

Raman spectroscopy complements IR spectroscopy by providing information on non-polar or weakly polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the azo (-N=N-) bond, which is often weak in the IR spectrum, would be expected to show a more intense band in the Raman spectrum. Similarly, the symmetric stretching of the nitro group and the breathing modes of the phenyl ring are typically strong in the Raman spectrum. A combined IR and Raman analysis, as demonstrated for 2-Nitro-2-phenyl-propane-1,3-diol, allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. dntb.gov.ua

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. scholarsresearchlibrary.com The spectrum of this compound is expected to be dominated by the electronic transitions of the phenyldiazenyl and nitro-phenyl chromophores. Azo compounds typically exhibit two characteristic absorption bands: a weak n → π* transition in the visible region (400-500 nm) and a strong π → π* transition in the ultraviolet region (around 320-350 nm). researchgate.net The presence of the nitro group on the phenyl ring can lead to intramolecular charge transfer (ICT) transitions, which may cause a red-shift (bathochromic shift) of the absorption bands. chemrxiv.org The position of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netresearchgate.net

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could provide further insights into the electronic structure and dynamics of the molecule. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be used to probe interactions with other molecules.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Phenyldiazenyl | π → π* | 320 - 350 |

| Phenyldiazenyl | n → π* | 400 - 500 |

UV-Vis Absorption and Transition Analysis of the Diazenyl-Phenyl Chromophore

No experimental UV-Vis absorption spectra for this compound are available in the searched scientific literature. A general analysis of the diazenyl-phenyl chromophore suggests that compounds containing this moiety typically exhibit characteristic absorptions in the ultraviolet and visible regions. The electronic transitions would be associated with the π → π* and n → π* transitions of the azo group (-N=N-) conjugated with the phenyl ring. However, without experimental data for the specific target molecule, a detailed analysis of its absorption maxima, molar absorptivity, and specific electronic transitions cannot be conducted.

Fluorescence and Phosphorescence Studies for Excited State Dynamics

There are no published fluorescence or phosphorescence studies for this compound. The investigation of excited state dynamics, including quantum yields, lifetimes, and decay pathways, requires experimental measurements that have not been reported for this compound. While some phenylazo compounds are known to fluoresce, the emission properties are highly dependent on the specific molecular structure and solvent environment.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

No high-resolution mass spectrometry data or fragmentation pathway analyses for this compound have been documented. Such an analysis would provide information on the compound's exact mass, elemental composition, and the stability of its molecular ion, as well as characteristic fragment ions. Without this data, a discussion of its fragmentation patterns is not possible.

X-ray Crystallography and Solid-State Structural Analysis

There is no record of a crystal structure determination for this compound in crystallographic databases. Therefore, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is unavailable.

Crystal Packing and Intermolecular Interactions

Without a solved crystal structure, the arrangement of molecules in the solid state, known as crystal packing, cannot be described. Similarly, specific intermolecular interactions such as van der Waals forces, dipole-dipole interactions, or potential π-π stacking involving the phenyl rings cannot be analyzed.

Hydrogen Bonding Networks within the Crystal Lattice

An analysis of hydrogen bonding networks requires detailed knowledge of the crystal structure. Since this is not available for this compound, a description of the hydrogen bond donors and acceptors and the resulting network topology within the crystal lattice cannot be provided.

Computational Chemistry and Theoretical Investigations of 2 Nitro 2 Phenyldiazenylpropane 1,3 Diol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For a compound like 2-Nitro-2-phenyldiazenylpropane-1,3-diol, these methods could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding electronic energy. This analysis would involve optimizing the molecular structure to find the geometry with the lowest possible energy. Such calculations would yield precise bond lengths, bond angles, and dihedral angles, forming the basis for understanding the molecule's fundamental structure. However, no published DFT studies have been performed for this compound, and therefore, no data on its optimized geometry or ground state energy is available.

Analysis of Molecular Orbitals and Electron Density Distribution

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and the energy required for electronic excitation. Furthermore, mapping the electron density distribution would reveal the electron-rich and electron-deficient regions of the molecule, identifying potential sites for electrophilic and nucleophilic attack. As no computational studies have been conducted, the characteristics of the molecular orbitals and the electron density map for this compound remain undetermined.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. These predictions include:

NMR (Nuclear Magnetic Resonance): Calculation of chemical shifts (¹H and ¹³C) would help in assigning the signals in an experimental NMR spectrum.

IR (Infrared) and Raman: Prediction of vibrational frequencies would correspond to the peaks in IR and Raman spectra, providing a "fingerprint" of the molecule's functional groups and bonding arrangements.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) could predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Currently, there are no published theoretical predictions for the spectroscopic parameters of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a dynamic picture of the molecule's behavior, including its flexibility and interactions with its environment.

Conformational Landscapes and Energetic Minima

MD simulations can be used to explore the different spatial arrangements (conformations) that this compound can adopt due to the rotation around its single bonds. By simulating the molecule's movement, researchers can map out its conformational landscape, identifying the most stable, low-energy conformations (energetic minima) and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and interactions. For this compound, such a conformational analysis has not been reported.

Solvation Effects on Molecular Structure and Dynamics

Based on a comprehensive search for scholarly articles and research data, there is currently no specific computational chemistry or theoretical investigation data available for the compound “this compound”. The required detailed research findings for the sections and subsections outlined in the prompt—specifically concerning Reaction Pathway Modeling, Transition State Analysis, and Intermolecular Interactions—could not be located for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and content requirements. Generating content for the requested topics without specific research on "this compound" would result in speculation and would not meet the standard of a professional, authoritative, and scientifically accurate article.

Derivatization and Structure Reactivity Relationship Srr Studies of 2 Nitro 2 Phenyldiazenylpropane 1,3 Diol

Design Principles for Targeted Chemical Behavior

This report will be updated if and when research on 2-Nitro-2-phenyldiazenylpropane-1,3-diol becomes available in the public domain.

Potential Applications in Chemical Science and Research Non Clinical Focus

Role as Chemical Probes for Reaction Monitoring

Currently, there is a notable absence of specific research in publicly available literature detailing the use of 2-Nitro-2-phenylpropane-1,3-diol (B1295835) as a chemical probe for reaction monitoring. While nitroaromatic compounds can sometimes exhibit electrochemical or spectroscopic properties that might be leveraged for such purposes, dedicated studies to develop and validate this compound as a chemical probe have not been identified. The potential for the nitro group to act as a reporter group, for instance through fluorescence quenching or electrochemical reduction, remains a theoretical possibility that awaits experimental exploration.

Utility as Intermediates in Complex Organic Synthesis

The most well-documented application of 2-Nitro-2-phenylpropane-1,3-diol is its role as a key intermediate in the synthesis of more complex molecules. google.com Its structural framework allows for a variety of chemical transformations, making it a valuable building block for organic chemists.

One of the primary synthetic routes involving this compound is its use in the preparation of 2-phenyl-1,3-propanediol (B123019). google.com This transformation is significant as it demonstrates a method for the removal of an aliphatic nitro group, a challenging feat in organic synthesis. google.com Historically, the removal of such nitro groups required harsh reagents or conditions. google.com However, processes have been developed that utilize the hydrogenation of 2-Nitro-2-phenylpropane-1,3-diol in the presence of a palladium on calcium carbonate catalyst to achieve this conversion efficiently. google.com

The synthesis of 2-Nitro-2-phenylpropane-1,3-diol itself is typically achieved through the reaction of nitromethylbenzene with formaldehyde (B43269). google.com Innovations in this process have focused on the use of milder bases as catalysts to better control the reaction and minimize the formation of polymeric byproducts. google.com

Table 1: Synthesis Parameters for 2-Nitro-2-phenylpropane-1,3-diol and its Conversion

| Reaction Step | Reactants | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis | Nitromethylbenzene, Formaldehyde | Sodium Bicarbonate | 2-Nitro-2-phenylpropane-1,3-diol | 78% | google.com |

The resulting 2-phenyl-1,3-propanediol is a precursor to various other compounds, including dicarbamates, which have their own range of applications. google.com The role of 2-Nitro-2-phenylpropane-1,3-diol as an intermediate is therefore crucial in multi-step synthetic pathways. youtube.com

Theoretical Contributions to Supramolecular Chemistry and Molecular Recognition

A review of current scientific literature reveals a lack of studies focused on the theoretical or experimental contributions of 2-Nitro-2-phenylpropane-1,3-diol to the fields of supramolecular chemistry and molecular recognition. The presence of hydrogen bond donors (the two hydroxyl groups) and a potential hydrogen bond acceptor (the nitro group), along with the aromatic phenyl ring capable of pi-pi stacking, suggests that this molecule could, in theory, participate in the formation of supramolecular assemblies. However, without dedicated research into its self-assembly properties or its ability to act as a host or guest molecule, its contributions to this field remain speculative.

Exploration in Materials Science for Functionalized Polymers or Responsive Systems

There is limited available research on the direct application of 2-Nitro-2-phenylpropane-1,3-diol in materials science for the development of functionalized polymers or responsive systems, excluding properties like conductivity. While diols are common monomers or chain extenders in the synthesis of polyesters and polyurethanes, specific examples utilizing this particular nitro-functionalized diol are not prevalent in the literature. The presence of the nitro group could potentially be used for post-polymerization modification, or it could impart specific properties to a polymer, but these possibilities have not been extensively explored or reported. One commercial source categorizes the compound under "Protein Degrader Building Blocks," which suggests a potential application in a specialized area of materials science, though this falls outside the non-clinical focus of this article. calpaclab.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

| 2-Nitro-2-phenylpropane-1,3-diol |

| Nitromethylbenzene |

| Formaldehyde |

| 2-phenyl-1,3-propanediol |

| Sodium Bicarbonate |

The Enigmatic Photochemistry and Electrochemistry of 2-Nitro-2-phenyldiazenylpropane-1,3-diol: An Uncharted Territory

Initial investigations into the chemical literature and scientific databases have revealed a significant finding: the compound "this compound" appears to be a novel or exceptionally rare chemical entity. At present, there is no readily available scientific data concerning its photochemistry, electrochemistry, or specific synthesis. The name suggests a complex molecule featuring a nitro group, a phenyl group, a diazenyl (azo) group, and a propane-1,3-diol backbone.

The absence of published research on this specific compound means that its photophysical processes, excited-state dynamics, and electrochemical behavior remain uncharted territory. While it is possible to theorize about its potential properties based on the functional groups present, any such discussion would be purely speculative and would not meet the requirement for scientifically accurate, data-driven content.

Given the strict adherence to the provided outline, which demands detailed research findings, data tables, and specific mechanistic discussions, it is not possible to generate the requested article at this time. The foundational scientific literature required to address the specified sections and subsections does not appear to exist in the public domain.

Future Research Directions

The unique combination of chromophores and electroactive moieties within the proposed structure of this compound suggests that it could be a molecule of significant interest. Future research efforts would first need to focus on the successful synthesis and characterization of this compound. Following this, a systematic investigation into its photochemical and electrochemical properties would be warranted. Such studies would likely involve:

Spectroscopic Analysis: Determining the absorption and emission spectra to understand its interaction with light.

Transient Absorption Spectroscopy: To probe the dynamics of its excited states and identify transient species.

Computational Modeling: To theoretically predict its electronic structure, isomerization pathways, and redox potentials.

Cyclic Voltammetry and other Electrochemical Techniques: To measure the reduction and oxidation potentials of its functional groups.

Until such foundational research is conducted and published, the photochemistry and electrochemistry of this compound will remain an intriguing but unanswered scientific question.

Photochemistry and Electrochemistry of 2 Nitro 2 Phenyldiazenylpropane 1,3 Diol

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry and Chronoamperometry Studies

While general principles of electrochemistry suggest that the nitro group in the compound would be electrochemically active and undergo reduction, specific parameters such as reduction potentials, electron transfer kinetics, and diffusion coefficients for 2-Nitro-2-phenyldiazenylpropane-1,3-diol are not documented.

Electrochemical studies are prevalent for a wide range of nitro compounds, as the nitro group is a well-known electroactive functional group. Typically, the reduction of a nitro group on an aromatic system occurs in a multi-step process. The initial step often involves a one-electron reduction to form a nitro radical anion. The stability and further reaction of this radical anion are highly dependent on the solvent, pH, and the molecular structure of the compound.

In the absence of specific experimental data for this compound, a detailed analysis of its electrochemical characteristics remains speculative. Further empirical research would be required to determine its precise electrochemical behavior through cyclic voltammetry and chronoamperometry.

Green Chemistry Principles in the Research and Development of the Chemical Compound

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are fundamental metrics for evaluating the "greenness" of a chemical process. Atom economy calculates the efficiency with which atoms from the reactants are incorporated into the final product, while the E-Factor measures the total waste generated per unit of product.

Two primary synthetic routes for 2-nitro-2-phenylpropane-1,3-diol (B1295835) have been identified for this analysis:

Route 1: Nitromethylbenzene Pathway. This traditional method involves the reaction of nitromethylbenzene with formaldehyde (B43269), catalyzed by a base. google.com

Route 2: Benzyl (B1604629) Chloride Pathway. A more recent approach utilizes benzyl chloride, a nitrite (B80452) salt (e.g., sodium nitrite), and formaldehyde in the presence of a catalyst and an organic solvent. google.com

Atom Economy Calculation

The theoretical atom economy for each route is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Route 1: Nitromethylbenzene Pathway

Balanced Equation: C₆H₅CH₂NO₂ + 2CH₂O → C₆H₅C(NO₂)(CH₂OH)₂ Nitromethylbenzene + Formaldehyde → 2-Nitro-2-phenylpropane-1,3-diol

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Nitromethylbenzene | C₇H₇NO₂ | 137.14 |

| Formaldehyde | CH₂O | 30.03 |

| Total Reactants | 197.20 | |

| 2-Nitro-2-phenylpropane-1,3-diol | C₉H₁₁NO₄ | 197.19 |

Atom Economy = (197.19 / (137.14 + 2 * 30.03)) x 100 = 99.99%

This route demonstrates an exceptionally high, near-perfect atom economy, as it is an addition reaction where all reactant atoms are incorporated into the final product.

Route 2: Benzyl Chloride Pathway

Balanced Equation: C₆H₅CH₂Cl + NaNO₂ + 2CH₂O → C₆H₅C(NO₂)(CH₂OH)₂ + NaCl Benzyl Chloride + Sodium Nitrite + Formaldehyde → 2-Nitro-2-phenylpropane-1,3-diol + Sodium Chloride

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzyl Chloride | C₇H₇Cl | 126.58 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Formaldehyde | CH₂O | 30.03 |

| Total Reactants | 255.64 | |

| 2-Nitro-2-phenylpropane-1,3-diol | C₉H₁₁NO₄ | 197.19 |

| Sodium Chloride | NaCl | 58.44 |

Atom Economy = (197.19 / (126.58 + 69.00 + 2 * 30.03)) x 100 = 77.14%

This pathway has a lower atom economy due to the formation of sodium chloride as a stoichiometric byproduct.

E-Factor Analysis

The E-Factor is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Waste includes byproducts, leftover reactants, solvent losses, and process aids. The following is an estimated E-Factor analysis based on typical process descriptions. google.comgoogle.com

| Metric | Route 1 (Nitromethylbenzene) | Route 2 (Benzyl Chloride) |

| Theoretical E-Factor (based on byproducts only) | 0.00 | 0.30 (NaCl byproduct) |

| Estimated E-Factor (including solvent & process waste) | 1 - 5 | 5 - 20 |

Assumptions for Estimated E-Factor:

Yields are high (e.g., ~80-95%).

Solvents (e.g., toluene, water, dichloromethane) are used in significant quantities for reaction and extraction, with incomplete recovery. google.comgoogle.com

Route 2 involves more complex workup steps, including extraction and washing, potentially generating more solvent and aqueous waste. google.com

These values are estimates typical for fine chemical manufacturing and can vary significantly with process optimization. libretexts.org

While Route 1 is superior in terms of atom economy, its E-factor can increase depending on the efficiency of solvent use and recovery. Route 2's inherent generation of a salt byproduct gives it a higher theoretical E-Factor, which is further amplified by the solvents used in its multi-step process. google.com

Development of Safer Solvents and Auxiliaries for Synthesis and Processing

The choice of solvents and auxiliary substances is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and safety concerns.

In the synthesis of 2-nitro-2-phenylpropane-1,3-diol, particularly via the benzyl chloride route, a range of conventional organic solvents are employed. A disclosed method utilizes an organic solvent, an alkali catalyst, and an extractant. google.com Potential solvents listed include tetrahydrofuran, toluene, ethanol, methanol (B129727), DMF, acetone, and DMSO. Dichloromethane is mentioned as a preferred extractant. google.com

From a green chemistry perspective, many of these solvents present challenges:

Toluene and Dichloromethane: Are hazardous and environmentally persistent.

DMF and DMSO: Are effective polar aprotic solvents but are under scrutiny for toxicity and are difficult to recycle.

The development of greener synthetic protocols would focus on replacing these solvents with safer alternatives. Potential improvements include:

Bio-derived Solvents: Exploring the use of solvents derived from renewable resources.

Water as a Solvent: Although water is used in the workup, investigating its use as the primary reaction medium could offer significant environmental benefits, as the chemistry of aliphatic nitro compounds can be efficient in aqueous media. google.comrsc.org

Solvent-Free Conditions: Research into performing reactions in neat conditions, where possible, would eliminate solvent waste entirely.

The use of ice water for quenching and clean water for washing are standard practices, but the resulting aqueous waste stream requires treatment. google.com Minimizing the volume of water used and reducing contamination are key targets for process optimization.

Catalysis for Enhanced Efficiency and Reduced Waste

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thereby reducing energy consumption and waste.

In the synthesis of 2-nitro-2-phenylpropane-1,3-diol, catalysts are primarily used to promote the key carbon-carbon bond-forming steps.

Base Catalysis in the Nitromethylbenzene Route: The reaction of nitromethylbenzene with formaldehyde is base-catalyzed. Research has shown that using a milder base like sodium carbonate, instead of the more traditional sodium hydroxide (B78521), allows for a more controlled reaction and lessens the formation of polymeric side products. google.com This shift enhances the selectivity and yield of the desired product, reducing waste and simplifying purification.

Catalysis in the Benzyl Chloride Route: This method employs an alkali catalyst to facilitate the reaction. google.com A variety of both organic and inorganic bases are cited as effective, including:

Organic Bases: Triethylamine, Pyridine

Inorganic Bases: Sodium carbonate, Sodium bicarbonate, Potassium carbonate, Sodium hydroxide

The ability to use common, inexpensive inorganic bases like sodium carbonate aligns with green chemistry principles by avoiding more complex and costly organic catalysts. The catalytic nature of these bases means they are used in smaller quantities compared to stoichiometric reagents, which minimizes their contribution to the waste stream. The goal is to identify a catalyst that provides the highest yield and selectivity under the mildest possible conditions (e.g., lower temperatures), thus saving energy and reducing the formation of unwanted byproducts. google.com

Renewable Feedstock Utilization and Waste Minimization Strategies

A key goal of green chemistry is to shift from petrochemical feedstocks to renewable resources. The primary starting materials for the synthesis of 2-nitro-2-phenylpropane-1,3-diol, such as nitromethylbenzene and formaldehyde, are traditionally derived from fossil fuels.

Potential for Renewable Feedstocks:

Aromatic Precursors from Lignin (B12514952): The aromatic ring of the compound ultimately derives from benzene (B151609) or toluene. Lignin, a major component of woody biomass, is the largest natural source of aromatic compounds. rsc.org Advanced biorefinery strategies are being developed to break down lignin into valuable aromatic platform chemicals, which could potentially serve as a renewable starting point for producing nitromethylbenzene or benzyl chloride. researchgate.net

Bio-based Formaldehyde: Formaldehyde is conventionally produced from methanol, which is derived from synthesis gas (from natural gas). There is significant research into producing methanol and formaldehyde from renewable sources like biogas or through the gasification of biomass. nrel.gov

While the direct synthesis of 2-nitro-2-phenylpropane-1,3-diol from fully renewable feedstocks is not yet a commercial reality, the foundational technologies are under active development. Implementing such a strategy would significantly reduce the carbon footprint of the manufacturing process.

Waste Minimization Strategies:

Beyond feedstock selection, waste is minimized through process design. The benzyl chloride pathway is described as a method that shortens reaction steps and avoids redundant operations, which inherently reduces waste generation. google.com Furthermore, this route is highlighted for generating less wastewater and avoiding the use of hazardous oxidants like peroxyacetic acid or hydrogen peroxide, which are sometimes used in the synthesis of related nitro compounds. google.com

Design for Degradation and End-of-Life Considerations

Designing a molecule for degradation involves incorporating chemical features that allow it to break down into benign substances after its intended use, preventing persistence in the environment. This analysis is considered from a purely chemical perspective.

The structure of 2-nitro-2-phenylpropane-1,3-diol contains several functional groups that suggest potential degradation pathways:

Retro-Henry (or Retro-Nitroaldol) Reaction: The core structure was formed via a nitroaldol-type condensation. This reaction is reversible under certain conditions, particularly with changes in pH. The compound could potentially degrade by reversing this reaction, breaking the carbon-carbon bonds to release formaldehyde and nitromethylbenzene. researchgate.net A similar degradation pathway is observed for the related compound 2-bromo-2-nitropropane-1,3-diol (bronopol), which decomposes to release formaldehyde. researchgate.net

Reduction of the Nitro Group: The nitro group is susceptible to chemical or biological reduction. This process can proceed through several intermediates (nitroso, hydroxylamino) to ultimately form an amino group (2-amino-2-phenylpropane-1,3-diol). nih.gov The resulting aminotriol would have significantly different chemical properties and environmental fate.

Oxidation of the Alcohol Groups: The primary alcohol groups (-CH₂OH) can be oxidized to aldehydes and then to carboxylic acids, leading to further degradation of the molecule.

From a "design for degradation" standpoint, the inherent reversibility of the nitroaldol reaction is a key feature. This suggests a potential non-persistent nature, where the molecule could break down into its simpler, more readily biodegradable precursors. The aliphatic nitro group itself is known to be a functional group that can be targeted by specific enzymatic pathways in microorganisms, potentially facilitating biodegradation. nih.gov

Future Research Directions and Unaddressed Challenges for 2 Nitro 2 Phenyldiazenylpropane 1,3 Diol

Advanced Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and complexity generation. A major unaddressed challenge for 2-Nitro-2-phenyldiazenylpropane-1,3-diol is its incorporation into novel MCRs, either as a product or a key building block. Future research could focus on designing MCRs that leverage the reactivity of its constituent functional groups.

For instance, a hypothetical one-pot synthesis could be envisioned starting from simpler precursors. A Passerini-type reaction, which typically involves an isocyanide, a carboxylic acid, and a carbonyl compound, could be adapted. A key challenge would be to develop a variant where a nitroalkane and a diazonium salt can participate.

Hypothetical Multicomponent Synthesis of this compound Analogues

| Reactant A | Reactant B | Reactant C | Catalyst | Potential Product Class |

| Phenyl diazonium salt | 2-Nitropropane-1,3-diol | Isocyanide | Lewis Acid | α-Acyloxy amide derivatives |

| Benzaldehyde | Nitromethane (B149229) | 1,3-Propanediol (B51772) amine | Organocatalyst | Substituted nitroamines |

| Aniline (B41778) | Sodium Nitrite (B80452) / HCl | 2-Nitro-1,3-propanediol | Phase Transfer Catalyst | Diazenyl diol derivatives |

Further exploration in this area would involve the development of catalytic systems that can control the chemoselectivity of the reaction, ensuring that the desired product is formed in high yield and purity. The diol functionality also opens the door for post-MCR modifications, allowing for the rapid generation of a library of complex molecules based on the this compound scaffold.

Exploration of Bio-inspired Synthetic Approaches (Purely chemical methodology)

Nature often constructs complex molecules with remarkable efficiency and stereocontrol. A bio-inspired, yet purely chemical, approach to the synthesis of this compound could lead to more sustainable and efficient routes. This would not involve biological systems but rather mimic the principles of biosynthesis, such as cascade reactions and the use of multifunctional building blocks.

One potential bio-inspired strategy could be a cascade reaction initiated by a Michael addition. For example, the synthesis could be designed around a key step where a nucleophile adds to a nitro-olefin, followed by an intramolecular cyclization or a subsequent reaction with an electrophile. The challenge lies in designing the precursors and reaction conditions to facilitate this cascade in a controlled manner.

Potential Bio-inspired Cascade for Synthesis

| Initiating Step | Key Intermediate | Subsequent Reaction | Potential Advantage |

| Michael Addition | Nitronate anion | Aldol reaction with formaldehyde (B43269) | High atom economy |

| Henry Reaction | Nitro-alcohol | Diazotization | Stereocontrol |

| Enzymatic-like catalysis | Chiral complex | Asymmetric diazotization | Enantioselective synthesis |

The development of organocatalysts that can mimic the active sites of enzymes could be particularly fruitful in this context. These catalysts could provide the necessary chiral environment to control the stereochemistry of the final product, a challenge that has not yet been addressed for this molecule.

High-Throughput Screening for Novel Chemical Transformations

The unique combination of functional groups in this compound suggests that it could participate in a wide range of currently unknown chemical transformations. High-throughput screening (HTS) offers a powerful approach to rapidly explore a vast chemical space of potential reactants, catalysts, and conditions to uncover novel reactivity.

An HTS campaign could be designed to screen a library of potential catalysts (e.g., transition metals, organocatalysts) and reagents against this compound. The reactions could be monitored for the consumption of the starting material or the formation of new products using techniques like mass spectrometry or spectroscopy.

Illustrative High-Throughput Screening Campaign Design

| Parameter | Variables | Number of Variations |

| Catalysts | Transition metal salts (Pd, Cu, Fe, etc.), Organocatalysts | 100 |

| Reagents | Oxidants, Reductants, Electrophiles, Nucleophiles | 200 |

| Solvents | Polar, Nonpolar, Protic, Aprotic | 20 |

| Temperature | 25°C, 50°C, 80°C | 3 |

A significant challenge in this area is the development of analytical methods that are rapid and sensitive enough to detect a wide range of potential products. The data generated from such a screen would be vast and would require sophisticated data analysis techniques to identify promising leads for further investigation.

Development of Predictive Models for Reactivity and Selectivity based on Machine Learning

As the volume of chemical data grows, machine learning (ML) is emerging as a powerful tool for predicting the outcomes of chemical reactions. For a relatively unexplored molecule like this compound, developing predictive models for its reactivity and selectivity presents a significant but rewarding challenge.

Given the likely scarcity of experimental data for this specific compound, initial ML models could be built using data from structurally related molecules. The models could be trained on reaction data from compounds containing nitro groups, azo compounds, and diols. These models could then be used to predict the most likely sites of reaction and the selectivity (chemo-, regio-, and stereo-) for this compound under various conditions.

Framework for Machine Learning Model Development

| Model Input Features | Prediction Target | Potential ML Algorithm |

| Molecular descriptors, Catalyst properties, Reaction conditions | Reaction yield, Product distribution | Random Forest, Gradient Boosting |

| Quantum chemical parameters (e.g., atomic charges, bond orders) | Regioselectivity | Neural Network |

| 3D molecular representation | Stereoselectivity | Graph Convolutional Network |

A major hurdle will be the generation of a sufficiently large and diverse dataset to train these models effectively. An iterative approach, where the model's predictions are used to guide a smaller number of experiments, and the results of these experiments are then used to retrain and improve the model, would be a promising strategy. This synergy between computational prediction and experimental validation will be key to unlocking the full chemical potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.